molecular formula C25H17NO4 B11573663 N-(2-benzoyl-1-benzofuran-3-yl)-3-methyl-1-benzofuran-2-carboxamide

N-(2-benzoyl-1-benzofuran-3-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11573663
M. Wt: 395.4 g/mol
InChI Key: PWRSNFVZYCCZNV-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by its unique structure, which includes benzoyl and carboxamide functional groups attached to the benzofuran core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxybenzonitrile with bromoethanone derivatives to form 2-benzoyl-1-benzofuran-3-amine. This intermediate is then treated with acetic anhydride or ethyl chloroformate to yield the corresponding N-acetyl or N-ethoxycarbonyl derivatives. These N-activated compounds are further alkylated with ethyl bromoacetate to provide ethyl N-acetyl-N-(2-benzoyl-1-benzofuran-3-yl)glycinate and ethyl N-(2-benzoyl-1-benzofuran-3-yl)-N-ethoxycarbonylglycinate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or nitro groups.

Scientific Research Applications

N-(2-benzoyl-1-benzofuran-3-yl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing pain and swelling. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C25H17NO4

Molecular Weight

395.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H17NO4/c1-15-17-11-5-7-13-19(17)29-23(15)25(28)26-21-18-12-6-8-14-20(18)30-24(21)22(27)16-9-3-2-4-10-16/h2-14H,1H3,(H,26,28)

InChI Key

PWRSNFVZYCCZNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=CC=C5

Origin of Product

United States

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